Isoindoline-5-sulfonamide chemical properties and structure
Isoindoline-5-sulfonamide chemical properties and structure
The following technical guide details the chemical properties, synthesis, and medicinal applications of Isoindoline-5-sulfonamide , a privileged scaffold in drug discovery.
Chemical Class: Bicyclic Heterocycle / Sulfonamide Primary Application: Medicinal Chemistry (Carbonic Anhydrase Inhibition, Diuretics, Anticancer) CAS Registry (HCl salt): 2331259-86-8[1]
Executive Summary
Isoindoline-5-sulfonamide represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between the classic diuretic indapamide (an indoline) and chlorthalidone (a phthalimidine/isoindolinone). Unlike its oxidized counterparts, the fully reduced isoindoline core offers a unique conformational profile and basicity (secondary amine), making it a versatile scaffold for designing dual-action inhibitors.
This guide analyzes the molecule’s amphoteric nature, provides a validated synthetic workflow, and details its structure-activity relationship (SAR) in the context of Carbonic Anhydrase (CA) inhibition and tumor-associated hypoxia targeting.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
Molecular Geometry and Numbering
The isoindoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine). The nitrogen atom is located at position 2.[2] The sulfonamide moiety (
-
Formula:
-
Molecular Weight: 198.24 g/mol (Free base)
-
Key Distinction:
Physicochemical Profile
The molecule is amphoteric , possessing both an acidic sulfonamide group and a basic secondary amine.
| Property | Value / Characteristic | Implication for Drug Design |
| pKa (Sulfonamide) | ~9.8 - 10.2 | Acts as a Zinc Binding Group (ZBG) in metalloenzymes (e.g., CA). |
| pKa (Isoindoline N) | ~9.0 - 9.5 | Protonated at physiological pH; enhances solubility and lysosomal trapping. |
| LogP | ~0.5 - 1.2 | Moderate lipophilicity; good oral bioavailability potential. |
| H-Bond Donors | 3 (Sulfonamide | Critical for active site anchoring (e.g., Thr199 in CA II). |
| Solubility | High (as HCl salt) | Excellent aqueous solubility compared to hydrophobic sulfonamides. |
Structural Visualization
The following diagram illustrates the core numbering and the relationship between the isoindoline scaffold and its oxidized analogs.
Caption: Structural relationship between Isoindoline (target), Isoindolinone (Chlorthalidone-like), and Indoline (Indapamide-like).[3][8][10][11]
Synthesis & Reactivity[7][11][12][15][16]
Direct chlorosulfonation of free isoindoline is problematic due to the basic secondary amine, which can form sulfamic acids or undergo polymerization. A Protection-Activation-Deprotection strategy is the industry standard.
Synthetic Pathway (Protocol A)
Target: 2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride
-
Protection: Isoindoline is protected as the N-trifluoroacetyl or N-acetyl derivative. The trifluoroacetyl group is preferred for easier base-catalyzed deprotection later.
-
Chlorosulfonation: The protected intermediate is treated with excess chlorosulfonic acid (
). The 5-position is activated by the alkyl (methylene) group of the ring. -
Amidation: Reaction with aqueous ammonia or a substituted amine.
-
Deprotection: Hydrolysis of the amide bond to release the free secondary amine.
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood due to the evolution of HCl and
Step 1: N-Trifluoroacetylation
-
Dissolve isoindoline (10 mmol) in DCM (50 mL) with TEA (1.2 eq).
-
Cool to 0°C. Add Trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise.
-
Stir at RT for 2 hours. Wash with 1N HCl, brine, dry over
, and concentrate.-
Yield: >90% (White solid).[9]
-
Step 2: Chlorosulfonation
-
Cool neat chlorosulfonic acid (5 mL, excess) to 0°C.
-
Add N-trifluoroacetylisoindoline (5 mmol) portion-wise.
-
Heat to 60°C for 2 hours. (Monitor by TLC; disappearance of SM).
-
Quench: Pour the reaction mixture carefully onto crushed ice (Exothermic!).
-
Extract the sulfonyl chloride precipitate with EtOAc or filter if solid.
Step 3: Amidation
-
Dissolve the crude sulfonyl chloride in THF (20 mL).
-
Add concentrated aqueous ammonia (28%, 5 mL) or specific amine (2 eq) at 0°C.
-
Stir for 1 hour at RT.
-
Concentrate and partition between EtOAc/Water. Dry organic layer and evaporate.
Step 4: Deprotection
-
Dissolve the sulfonamide intermediate in Methanol (20 mL).
-
Add
(2 eq) and water (5 mL). Reflux for 2 hours. -
Concentrate, acidify with 1N HCl to pH 1 (to form HCl salt), and recrystallize from EtOH/Ether.
Caption: Step-by-step synthetic workflow for the production of Isoindoline-5-sulfonamide.
Medicinal Chemistry Applications
Carbonic Anhydrase (CA) Inhibition
Isoindoline-5-sulfonamides are potent inhibitors of Carbonic Anhydrase, specifically the tumor-associated isoforms hCA IX and hCA XII .[3]
-
Mechanism: The sulfonamide moiety acts as a Zinc Binding Group (ZBG).[12] The nitrogen atom (
) coordinates to the ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion. -
Selectivity: The bulky, bicyclic isoindoline scaffold fills the hydrophobic pocket of the enzyme active site more effectively than simple benzene sulfonamides.
-
Tail Approach: The secondary amine at position 2 allows for easy derivatization ("Tail Approach") to attach hydrophilic or lipophilic linkers, improving selectivity for the extracellular CA IX isoform over the cytosolic CA I/II.
Structure-Activity Relationship (SAR)
| Region | Modification | Effect on Activity |
| 5-Sulfonamide | Unsubstituted ( | Essential for potent Zn binding. Substitution ( |
| 2-Nitrogen | Free Amine ( | Good solubility; moderate potency. |
| 2-Nitrogen | Hydrophobic Tail (Benzyl/Alkyl) | Increases affinity for hCA IX (hydrophobic pocket interaction). |
| 2-Nitrogen | Hydrophilic Tail (PEG/Sugar) | Reduces cell permeability, increasing selectivity for membrane-bound CA IX (tumor targeting). |
| Isoindoline Ring | 1,3-Dioxo (Phthalimide) | Increases acidity; changes binding angle. Often used in anticonvulsants. |
Biological Evaluation Protocol (CA Inhibition Assay)
To validate the activity of the synthesized compound, a Stopped-Flow
-
Reagents: Phenol red indicator, HEPES buffer (pH 7.5), purified hCA isozymes.
-
Procedure:
-
Incubate enzyme with inhibitor (10 nM - 10
M) for 15 min. -
Mix with
-saturated water in a stopped-flow spectrophotometer. -
Monitor the absorbance change at 557 nm (acidification rate).
-
-
Data Analysis: Calculate
using the Cheng-Prusoff equation.
References
-
Nocentini, A., et al. (2018).[13] "Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX." Bioorganic Chemistry.
-
Eldehna, W. M., et al. (2017).[14] "Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII." European Journal of Medicinal Chemistry.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Sigma-Aldrich. "2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride Product Page." Merck KGaA.
-
PubChem. "8-Hydroxyquinoline-5-sulfonic acid (Analogous Sulfonamide Chemistry)." National Library of Medicine.
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- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
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- 6. Isoindolinone synthesis [organic-chemistry.org]
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- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails - PMC [pmc.ncbi.nlm.nih.gov]
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